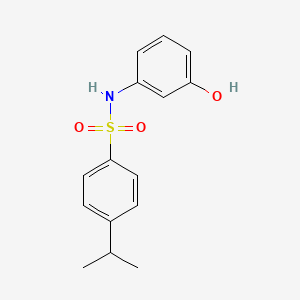

Benzenesulfonamide, N-(3-hydroxyphenyl)-4-(1-methylethyl)-

CAS No.: 920527-12-4

Cat. No.: VC16394450

Molecular Formula: C15H17NO3S

Molecular Weight: 291.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 920527-12-4 |

|---|---|

| Molecular Formula | C15H17NO3S |

| Molecular Weight | 291.4 g/mol |

| IUPAC Name | N-(3-hydroxyphenyl)-4-propan-2-ylbenzenesulfonamide |

| Standard InChI | InChI=1S/C15H17NO3S/c1-11(2)12-6-8-15(9-7-12)20(18,19)16-13-4-3-5-14(17)10-13/h3-11,16-17H,1-2H3 |

| Standard InChI Key | SPPIHSBBAUAEAI-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)O |

Introduction

Chemical Properties and Structural Characterization

Molecular Architecture

Benzenesulfonamide, N-(3-hydroxyphenyl)-4-(1-methylethyl)-, exhibits a planar benzene ring sulfonylated at the 1-position, with an N-linked 3-hydroxyphenyl group and a para-isopropyl substituent. The IUPAC name, N-(3-hydroxyphenyl)-4-propan-2-ylbenzenesulfonamide, reflects its substituent arrangement (Table 1).

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 920527-12-4 |

| Molecular Formula | C₁₅H₁₇NO₃S |

| Molecular Weight | 291.4 g/mol |

| IUPAC Name | N-(3-hydroxyphenyl)-4-propan-2-ylbenzenesulfonamide |

| SMILES | CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)O |

| InChIKey | SPPIHSBBAUAEAI-UHFFFAOYSA-N |

The hydroxyl group at the meta position of the phenylamine moiety introduces polarity, while the isopropyl group enhances lipophilicity, influencing solubility and membrane permeability.

Synthesis and Preparation

Challenges in Optimization

-

Steric Hindrance: The bulky isopropyl group may slow sulfonylation, necessitating elevated temperatures.

-

Hydroxyl Group Protection: The phenolic -OH could be acetylated prior to reaction to prevent side reactions .

Applications and Future Research Directions

Pharmaceutical Development

-

Antibacterial Drug Candidates: Structural optimization could improve DHPS binding affinity .

-

CA-Targeted Therapies: Screening against CA isoforms (e.g., CA II, VII, IX) may reveal isoform-specific inhibition .

Computational Modeling

Molecular docking studies using AutoDock Vina could predict binding modes to DHPS (PDB: 1AJ0) or CA II (PDB: 3KS3) .

ADMET Profiling

Predicted properties via SwissADME:

-

LogP: ~3.1 (moderate lipophilicity)

-

Bioavailability Score: 0.55

-

Blood-Brain Barrier Permeation: Likely due to moderate molecular weight.

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Sulfonamides

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume